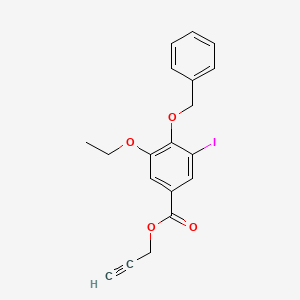
Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate typically involves multiple steps. One common method involves the reaction of 4-(benzyloxy)-3-ethoxy-5-iodobenzoic acid with propargyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while substitution of the iodine atom can produce various substituted benzoates .
Aplicaciones Científicas De Investigación
Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate has several applications in scientific research:
Biology: The compound can be used to study protein-ligand interactions through covalent modification of biological targets.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate involves its ability to form covalent bonds with biological targets. The alkyne group can participate in click chemistry reactions, allowing for the selective modification of proteins and other biomolecules. The benzoyl group can interact with various molecular targets, potentially affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Propyn-1-yloxy)benzoic acid: Similar structure but lacks the ethoxy and iodine substituents.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a benzoyl group instead of a benzoate ester.
N-(Prop-2-yn-1-yl)-o-phenylenediamines: Contains a similar alkyne group but different core structure.
Uniqueness
The presence of the iodine atom also provides opportunities for radiolabeling and imaging studies .
Propiedades
Fórmula molecular |
C19H17IO4 |
|---|---|
Peso molecular |
436.2 g/mol |
Nombre IUPAC |
prop-2-ynyl 3-ethoxy-5-iodo-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C19H17IO4/c1-3-10-23-19(21)15-11-16(20)18(17(12-15)22-4-2)24-13-14-8-6-5-7-9-14/h1,5-9,11-12H,4,10,13H2,2H3 |
Clave InChI |
YWFJKSCLYQSVRS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)OCC#C)I)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


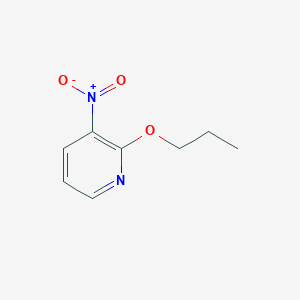
![6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13026679.png)
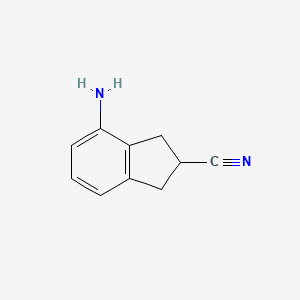
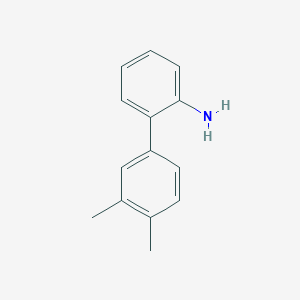
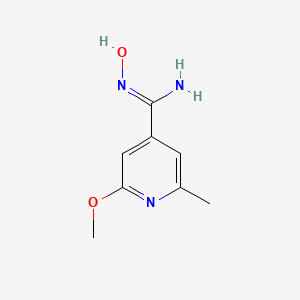
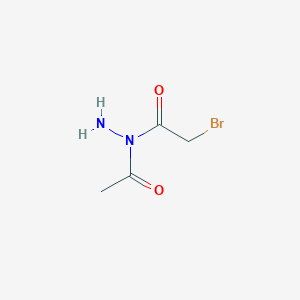
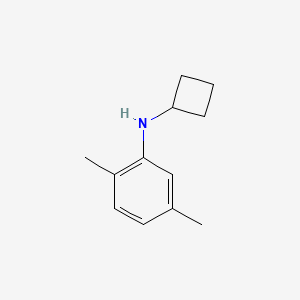
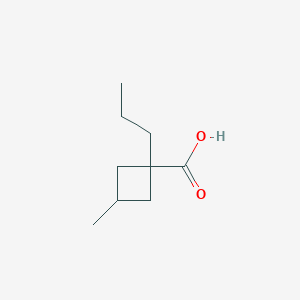
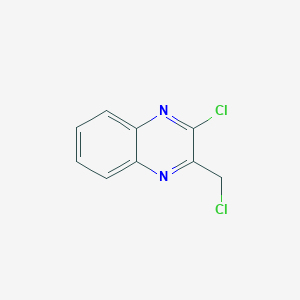
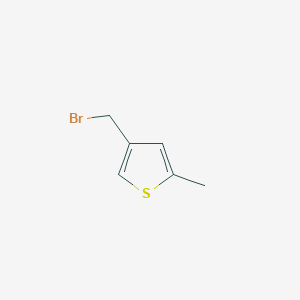
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
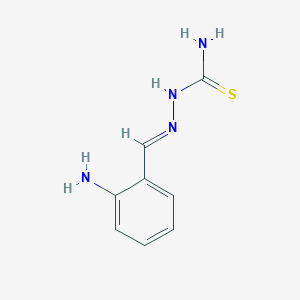
![5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)

